1-Chloropropane

Description

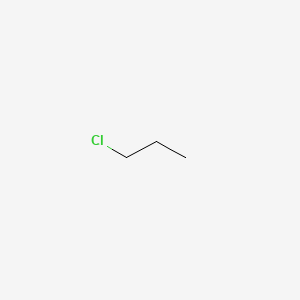

Structure

3D Structure

Properties

IUPAC Name |

1-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVRZFUUCLYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051462 | |

| Record name | 1-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index] | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP) | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.7 (Air = 1) | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C | |

| Record name | 1-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

540-54-5, 26446-76-4, 68390-96-5 | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C3, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUV7462NWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol | |

| Record name | 1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Chloropropane: Synthesis, Mechanisms, and Experimental Protocols

An In-depth Technical Guide for Researchers:

Abstract

1-Chloropropane (n-propyl chloride), a colorless and flammable liquid with the chemical formula CH₃CH₂CH₂Cl, serves as a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1][2] Its utility in reactions such as Grignard reagent formation and nucleophilic substitutions makes a thorough understanding of its synthesis essential for researchers in organic and medicinal chemistry.[3][4] This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental causality, and validated laboratory protocols. We will explore methodologies ranging from classical nucleophilic substitution of 1-propanol to industrial free-radical halogenation of propane and modern regioselective approaches.

Synthesis via Nucleophilic Substitution of 1-Propanol

The conversion of 1-propanol to this compound is a cornerstone of laboratory synthesis, involving the substitution of the hydroxyl (-OH) group with a chlorine atom. The choice of chlorinating agent is critical as it dictates the reaction mechanism, conditions, and byproduct profile.

Reaction with Thionyl Chloride (SOCl₂)

This method is often preferred in laboratory settings due to its efficiency and the convenient nature of its byproducts.[5][6] The reaction proceeds cleanly as the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product.[6][7]

Overall Reaction: CH₃CH₂CH₂OH + SOCl₂ → CH₃CH₂CH₂Cl + SO₂ (g) + HCl (g)[6]

Reaction Mechanism: The reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation to form a key intermediate, an alkyl chlorosulfite. For a primary alcohol like 1-propanol, the reaction then proceeds via an Sₙ2-like mechanism where a chloride ion attacks the carbon bearing the chlorosulfite group, which departs along with the liberation of SO₂.[6]

Caption: Sₙ1-like mechanism with Lucas Reagent.

Synthesis via Free-Radical Chlorination of Propane

This method is a primary industrial route for producing chloropropanes due to the low cost of propane feedstock. [1]However, it lacks selectivity and produces a mixture of products.

Overall Reaction: CH₃CH₂CH₃ + Cl₂ --(UV light or heat)--> CH₃CH₂CH₂Cl (45%) + CH₃CHClCH₃ (55%) + HCl [8][9][10] Reaction Mechanism: The reaction follows a classic free-radical chain mechanism. [8]

-

Initiation: The chlorine-chlorine bond is homolytically cleaved by UV light or heat to generate two highly reactive chlorine radicals (Cl•). [8][10]2. Propagation:

-

A chlorine radical abstracts a hydrogen atom from a propane molecule. This can happen at a primary carbon (to form a primary propyl radical) or the secondary carbon (to form a more stable secondary propyl radical). [9][11] * The resulting propyl radical reacts with a molecule of Cl₂ to form either this compound or 2-chloropropane and a new chlorine radical, which continues the chain. [10][11]3. Termination: The reaction ceases when two radicals combine.

-

The lack of selectivity is a major drawback. Although the secondary radical is more stable, there are six primary hydrogens versus only two secondary hydrogens. The statistical probability favors primary hydrogen abstraction, but the greater stability of the secondary radical favors its formation, resulting in a product mixture that requires fractional distillation for separation. [12]

Caption: Free-radical chlorination of propane.

Other Synthetic Routes

Anti-Markovnikov Hydrochlorination of Propene

While the standard ionic addition of HCl to propene yields 2-chloropropane according to Markovnikov's rule,[13][14] anti-Markovnikov addition can be achieved to selectively produce this compound. This requires a radical pathway, which can be initiated by peroxides or, more recently, through advanced methods like photocatalysis. [15]These methods generate a chlorine radical that adds to the less substituted carbon of the double bond, forming the more stable secondary radical intermediate, which then abstracts a hydrogen atom to yield the desired this compound product. [16]This approach is highly valuable as it offers high regioselectivity, minimizing the need for isomer separation. [1]

Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to this compound from silver butyrate, the silver salt of butyric acid. [17][18]The reaction involves the thermal decarboxylation of the silver salt in the presence of chlorine. [18][19] Overall Reaction: CH₃CH₂CH₂COOAg + Cl₂ → CH₃CH₂CH₂Cl + CO₂ + AgCl [19] The mechanism is believed to proceed through a radical chain pathway involving an acyl hypohalite intermediate. [20][21]

Comparative Summary of Synthesis Methods

| Parameter | Chlorination of 1-Propanol (with SOCl₂) | Free-Radical Chlorination of Propane | Anti-Markovnikov Hydrochlorination of Propene |

| Primary Feedstocks | 1-Propanol, Thionyl Chloride | Propane, Chlorine | Propene, Hydrogen Chloride |

| Typical Yield | High (>90%) | Moderate (45% 1-CP) | High |

| Key Advantages | High purity, gaseous byproducts, excellent for lab scale | Utilizes inexpensive feedstock, established technology | High selectivity for this compound, minimizes isomer separation |

| Disadvantages | More expensive reagents than propane/chlorine | Produces an isomeric mixture requiring separation, risk of polychlorination | May require specialized catalysts (e.g., photocatalysts) |

Table adapted from BenchChem data.[1]

Experimental Protocols

Protocol 1: Synthesis from 1-Propanol and Thionyl Chloride

Disclaimer: This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel. Connect the top of the condenser to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagents: Place 1-propanol (1.0 mol) in the round-bottom flask. Cool the flask in an ice bath.

-

Reaction: Add thionyl chloride (1.1 mol) dropwise from the dropping funnel to the cooled and stirred 1-propanol. Control the rate of addition to maintain a gentle reaction.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. Carefully and slowly pour the mixture into cold water. Transfer the mixture to a separatory funnel. The this compound will form the lower organic layer.

-

Purification:

-

Separate the organic layer.

-

Wash it sequentially with a dilute sodium bicarbonate solution (to remove residual acid) and then with water. [1] * Dry the crude this compound over a suitable drying agent like anhydrous calcium chloride. [1] * Purify the final product by fractional distillation, collecting the fraction boiling at 46-47°C. [2]

-

Protocol 2: Synthesis using Lucas Reagent

-

Setup: In a round-bottom flask equipped with a reflux condenser, prepare the Lucas reagent by dissolving anhydrous zinc chloride (0.5 mol) in concentrated hydrochloric acid (0.75 mol). [1]2. Reaction: Add 1-propanol (0.25 mol) to the reagent.

-

Reflux: Heat the mixture under reflux for 2-4 hours, or until gas chromatography indicates the conversion is maximized. [1]4. Workup: After cooling, transfer the mixture to a separatory funnel. The upper layer contains the crude this compound. [1]5. Purification: Follow steps 6a-d from Protocol 5.1 for washing, drying, and distillation. [1]

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is a highly flammable liquid with a low flash point and should be kept away from ignition sources. [2]It is an irritant to the eyes, skin, and respiratory system. [2][3]All manipulations should be conducted in a fume hood. The reagents used in its synthesis, such as thionyl chloride, phosphorus halides, and concentrated HCl, are highly corrosive and toxic and require careful handling with appropriate PPE.

References

- Industrial Manufacturing of this compound. (n.d.). Benchchem.

- This compound 540-54-5 wiki. (n.d.). ChemicalBook.

- The radical reaction of propane with chlorine yields... (2023). brainly.com.

- This compound: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Hunsdiecker Reaction: A Versatile Tool in Organic Chemistry. (n.d.). Algor Cards.

- What is the action of PCl5 on: a) Ethanol b) Propan-1-ol? (2025). Filo.

- Lucas' reagent. (n.d.). chemeurope.com.

- Chlorination of Propane | Free Radical Reactions | Chemistry | Khan Academy. (2022). YouTube.

- Chlorination of Propane. (n.d.). Khan Academy.

- Lucas' reagent. (n.d.). Grokipedia.

- How could this compound be made from propane? (2017). Quora.

- What is the action of PCl3 on propan-1-ol. (2020). Brainly.in.

- 6.7: Radical Substitution. (2022). Chemistry LibreTexts.

- Convert 1 - chloropropane into following... (2025). askIITians.

- Show how you could prepare the indicated substance from propan-1-ol. (n.d.). Numerade.

- Chlorination of Propane. (2020). Chemistry Stack Exchange.

- Lucas' reagent. (n.d.). Wikipedia.

- what happens when (a) Thionyl chloride acts upon 1-propanol. (2020). brainly.in.

- Can I make this compound from n-Propanol... (2019). Quora.

- This compound synthesis. (n.d.). ChemicalBook.

- Solved The reaction between 1-propanol and thionyl chloride... (2021). Chegg.com.

- Reaction mechanism in PCl5 + 1-Propanol. (2025). Reddit.

- Hunsdiecker Reaction. (n.d.). Alfa Chemistry.

- Why is the reactivity of all three classes of alcohols with concentrated HCL and ZnCL2... (2018). Quora.

- Identify the product of the following reaction... (2025). Filo.

- Hunsdiecker reaction. (n.d.). Wikipedia.

- Hunsdiecker Reaction. (n.d.). BYJU'S.

- Lucas Test for Primary, Secondary, and Tertiary Alcohols. (n.d.). BYJU'S.

- Chloropropene production process. (n.d.). Google Patents.

- Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. (n.d.). PMC - NIH.

- describe the action of pcl3 on propan 1 ol. (2021). Brainly.in.

- convert 1 chloropropane to propene. (2019). Brainly.in.

- Reactions of Alcohols with Thionyl Chloride. (2023). Read Chemistry.

- Markovnikov addition of HCl to propene involves... (n.d.). Numerade.

- Hunsdiecker Reaction. (n.d.). Organic Chemistry Portal.

- 2-propanol reacting with PCl3, what will be the product? (n.d.). CK-12.

- Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. (2023). ResearchGate.

- Markovnikov's Rule. (n.d.). Avogadro documentation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Convert 1 - chloropropane into following: A. Propan - 1 - ol B. 1 - i - askIITians [askiitians.com]

- 5. homework.study.com [homework.study.com]

- 6. readchemistry.com [readchemistry.com]

- 7. brainly.in [brainly.in]

- 8. brainly.com [brainly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. homework.study.com [homework.study.com]

- 14. two.avogadro.cc [two.avogadro.cc]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. byjus.com [byjus.com]

- 19. The Hunsdiecker Reaction: A Versatile Tool in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 20. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 21. Hunsdiecker Reaction [organic-chemistry.org]

A Researcher's Guide to the Spectroscopic Data of 1-Chloropropane

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-chloropropane (CH₃CH₂CH₂Cl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the causal relationships behind the spectral features, outlines robust experimental protocols, and integrates data from multiple techniques to provide a holistic and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its linear, three-carbon chain and the location of the chlorine substituent.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift), the number of adjacent non-equivalent protons determines its signal's splitting pattern, and the signal's integrated area is proportional to the number of protons it represents.

The structure of this compound (CH₃(a)-CH₂(b)-CH₂(c)-Cl) has three distinct proton environments, leading to an expectation of three unique signals. The integrated intensity ratio of these signals should be 3:2:2, corresponding to the methyl and two methylene groups, respectively.[1]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, Si(CH₃)₄) to the sample. TMS is the standard reference for ¹H and ¹³C NMR, with its proton signal defined as 0.0 ppm.[1]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Data Analysis and Interpretation

-

Signal (a) - CH₃ Group: This signal appears furthest upfield (lowest ppm). It is adjacent to the CH₂(b) group, which has two protons. According to the n+1 rule, this signal is split into a triplet (2+1=3).

-

Signal (b) - CH₂ Group (middle): This methylene group is adjacent to the CH₃(a) group (3 protons) and the CH₂(c) group (2 protons). Its signal is therefore split by five neighboring protons, resulting in a sextet or multiplet (3+2+1=6).

-

Signal (c) - CH₂Cl Group: This signal is the most deshielded and appears furthest downfield (highest ppm) due to the powerful electron-withdrawing effect of the adjacent chlorine atom. It is coupled to the CH₂(b) group (2 protons) and thus appears as a triplet (2+1=3).[2]

Table 1: ¹H NMR Data Summary for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (CH₃) | ~1.04 | Triplet (t) | 3H |

| b (CH₂CH₂Cl) | ~1.82 | Sextet (sxt) | 2H |

| c (CH₂Cl) | ~3.47 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single, unsplit line. The chemical shift is highly sensitive to the carbon's electronic environment.

For this compound, all three carbon atoms are in chemically distinct environments, meaning the spectrum is expected to show three distinct signals.[3] The electronegativity of the chlorine atom has a pronounced effect, causing a significant downfield shift for the carbon atom to which it is attached (C1). This effect diminishes with distance.[3]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) is typically required.

-

Data Processing: Process the FID similarly to ¹H NMR. Calibrate the spectrum by referencing the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0.0 ppm).

Data Analysis and Interpretation

-

C3 (CH₃): This is the most shielded carbon, appearing furthest upfield.

-

C2 (CH₂CH₂Cl): The central carbon is slightly deshielded compared to the methyl carbon.

-

C1 (CH₂Cl): This carbon is directly bonded to the electronegative chlorine atom and is therefore the most deshielded, appearing furthest downfield.[3]

Table 2: ¹³C NMR Data Summary for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (CH₃) | ~11.5 |

| C2 (CH₂CH₂Cl) | ~26.4 |

| C1 (CH₂Cl) | ~46.7 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification. For a simple haloalkane like this compound, the spectrum is characterized by C-H and C-Cl bond vibrations.[4]

Experimental Protocol: IR Data Acquisition (Liquid Film)

-

Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

-

Spectrum Collection: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

Data Analysis and Interpretation

The IR spectrum of this compound is relatively simple. The most informative regions are:

-

~2880-3080 cm⁻¹: This region contains the C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups.[4]

-

~1300-1500 cm⁻¹: These absorptions correspond to C-H bending vibrations.[4]

-

~580-780 cm⁻¹: The presence of a moderate to strong absorption band in this region is characteristic of the C-Cl stretching vibration, which is a key diagnostic peak for chloroalkanes.[4]

-

Absence of Other Peaks: Critically, the absence of strong absorptions around 3200-3600 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), or ~1650 cm⁻¹ (C=C) helps to confirm the molecule's identity as a saturated haloalkane.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2880-3080 | C-H (sp³) Stretch | Strong |

| 1300-1500 | C-H Bend | Medium |

| 580-780 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Inject a small amount of this compound into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Analysis and Interpretation

The mass spectrum of this compound is notable for several key features:

-

Molecular Ion (M⁺•): The molecular weight of this compound is 78.54 g/mol .[5] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for C₃H₇³⁵Cl at m/z 78 and another for C₃H₇³⁷Cl at m/z 80. The ratio of their intensities is approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[6]

-

Base Peak: The most abundant ion in the spectrum is called the base peak. For this compound, the base peak is often the propyl cation ([CH₃CH₂CH₂]⁺) at m/z 43, formed by the loss of the chlorine radical.[6]

-

Other Fragments: Another significant fragment is the ethyl cation ([CH₃CH₂]⁺) at m/z 29, resulting from the cleavage of the C1-C2 bond.[6]

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Identity | Significance |

| 80 | [C₃H₇³⁷Cl]⁺• | Molecular Ion (³⁷Cl isotope) |

| 78 | [C₃H₇³⁵Cl]⁺• | Molecular Ion (³⁵Cl isotope) |

| 43 | [C₃H₇]⁺ | Base Peak, loss of •Cl |

| 29 | [C₂H₅]⁺ | Loss of •CH₂Cl |

Visualization of Key Fragmentation Pathways

The diagram below illustrates the formation of the primary fragments from the molecular ion of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Integrated Spectroscopic Workflow for Structural Elucidation

No single technique provides a complete picture. True structural confidence comes from integrating the data from NMR, IR, and MS. The workflow below demonstrates how these techniques synergize to confirm the structure of this compound.

Caption: Integrated workflow combining MS, IR, and NMR for structural confirmation.

This integrated approach provides a self-validating system. MS establishes the molecular formula and the presence of chlorine. IR confirms the functional groups (or lack thereof). Finally, NMR provides the definitive carbon-hydrogen framework and connectivity, leaving no ambiguity as to the identity of the compound as this compound.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of this compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of this compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of this compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Propyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. C3H7Cl CH3CH2CH2Cl this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Solved A^1H NMR spectrum of this compound is obtained. | Chegg.com [chegg.com]

- 3. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C3H7Cl CH3CH2CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. n-Propyl chloride [webbook.nist.gov]

- 6. C3H7Cl CH3CH2CH2Cl mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 1-Chloropropane for research applications

An In-depth Technical Guide to 1-Chloropropane for Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core characteristics of this versatile haloalkane, its reactivity, and its applications in a research context, with a focus on providing practical insights and methodologies.

Introduction to this compound: A Versatile Building Block

This compound (n-propyl chloride), with the chemical formula C₃H₇Cl, is a colorless, flammable liquid that serves as a valuable intermediate in organic synthesis.[1][2] Its utility spans various sectors, including the production of pharmaceuticals, pesticides, and other specialty chemicals.[1][3][4] The reactivity of the carbon-chlorine bond is central to its role as a propylating agent, enabling the introduction of the n-propyl group into a wide array of molecules.[5][6] This guide will provide a comprehensive overview of its properties and practical applications in a research setting.

Core Physical and Chemical Identifiers

A foundational understanding of this compound begins with its fundamental identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | n-Propyl chloride, Propyl chloride | [1][2][7] |

| CAS Number | 540-54-5 | [1][7] |

| Molecular Formula | C₃H₇Cl | [2][7] |

| Molecular Weight | 78.54 g/mol | [2][8] |

| Appearance | Clear, colorless liquid | [2][7][9] |

| Odor | Faint, sweet, chloroform-like odor | [5][10] |

Physicochemical Properties: A Quantitative Overview

The utility of this compound in experimental design is largely dictated by its physical properties. These characteristics influence its behavior as a solvent and a reagent, affecting reaction conditions and purification methods.

| Property | Value | Source(s) |

| Boiling Point | 46-47 °C (115-117 °F) | [1][7] |

| Melting Point | -123 °C (-189 °F) | [1][9] |

| Density | 0.892 g/mL at 25 °C | [1][7] |

| Solubility in Water | 2.7 g/L at 20 °C (Slightly soluble) | [1][11][12] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [1][7] |

| Vapor Pressure | 345 mmHg at 25 °C | [7][13] |

| Vapor Density | 2.7 (Air = 1) | [7] |

| Refractive Index (n20/D) | 1.388 | [1][14] |

| Flash Point | < 0 °F (-18 °C) | [1][2][7] |

| Autoignition Temperature | 968 °F (520 °C) | [9][12] |

The low boiling point of this compound facilitates its removal from reaction mixtures post-synthesis, a desirable characteristic for purification. Its miscibility with common organic solvents makes it a versatile choice for reactions requiring a non-polar medium.[1][7] However, its high flammability, as indicated by its low flash point, necessitates stringent safety precautions during handling and storage.[2][9]

Chemical Reactivity and Mechanistic Pathways

As a primary alkyl halide, this compound's reactivity is dominated by nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The chlorine atom, being electronegative, polarizes the C-Cl bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

A quintessential example of this compound's utility is in the Williamson ether synthesis, where it reacts with an alkoxide to form an ether. This reaction is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers.

Formation of Grignard Reagents

This compound is also a precursor for the synthesis of n-propylmagnesium chloride, a Grignard reagent. This organometallic compound is a potent nucleophile and a strong base, widely employed in the formation of new carbon-carbon bonds.[6][10] The reaction is typically carried out in an anhydrous ether solvent.

Stability and Incompatibilities

This compound is generally stable under normal conditions.[15] However, it is incompatible with strong oxidizing agents, strong bases, and alkali metals.[2][4][14] Contact with these substances can lead to vigorous or explosive reactions.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a propylating agent in organic synthesis.[1][4] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] For example, it is used to produce n-propylamine, a precursor for certain herbicides and surfactants.[1]

Experimental Protocol: Synthesis of n-Propyl Phenyl Ether

This protocol details the synthesis of n-propyl phenyl ether via the Williamson ether synthesis, a common application of this compound in a laboratory setting.

Materials:

-

Phenol

-

Sodium hydroxide

-

This compound

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of phenol in absolute ethanol.

-

Alkoxide Formation: Gradually add an equimolar amount of sodium hydroxide pellets to the solution while stirring. The mixture will warm up as the sodium phenoxide is formed.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add a slight molar excess of this compound dropwise.

-

Reflux: Heat the reaction mixture to reflux for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude n-propyl phenyl ether by fractional distillation to obtain the final product.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor, posing a significant fire risk.[2][3][9] It is also harmful if inhaled or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1][15][16] High concentrations may have a narcotic effect.[7][14]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10][17][18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10][17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[17][18][19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][17][18]

-

Recommended storage temperature is between 2-8 °C.[2][17][18]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[2][14][15]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a fundamental reagent in organic synthesis with well-defined physical and chemical properties. Its utility as a propylating agent is well-established in both academic research and industrial applications, including drug development. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Propyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Samyuan. (n.d.). This compound CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Chemister.ru. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound 540-54-5 wiki. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:540-54-5. Retrieved from [Link]

-

You-iggy. (2023). This compound. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]

-

Restek. (n.d.). n-Propyl chloride. EZGC & EZLC Online Software Suite. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Propyl chloride (CAS 540-54-5). Retrieved from [Link]

-

eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 540-54-5 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C3H7Cl | CID 10899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. parchem.com [parchem.com]

- 12. This compound [chemister.ru]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. This compound CAS#: 540-54-5 [m.chemicalbook.com]

- 15. This compound(540-54-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. n-Propyl chloride - Wikipedia [en.wikipedia.org]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

Navigating the Volatility: A Technical Guide to 1-Chloropropane Safety, Handling, and Disposal in the Laboratory

For Immediate Release – As a cornerstone in various organic syntheses within pharmaceutical and chemical research, 1-chloropropane (n-propyl chloride) presents a unique set of challenges due to its high flammability and potential health hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this volatile solvent, ensuring a secure laboratory environment and regulatory compliance.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with this compound is the foundation of safe laboratory practice. This clear, colorless liquid is characterized by its high volatility and a low flash point, making it a significant fire hazard.[1][2][3][4] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1][3][5]

In addition to its flammability, this compound poses health risks. It is harmful if inhaled, swallowed, or absorbed through the skin.[5][6][7][8][9] Exposure can cause irritation to the eyes, skin, and respiratory tract.[1][3][4][10] High concentrations may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and in severe cases, unconsciousness.[3][11][12]

Table 1: Key Safety-Related Properties of this compound

| Property | Value | Source |

| CAS Number | 540-54-5 | [4][6] |

| Molecular Formula | C3H7Cl | [4][6] |

| Molecular Weight | 78.54 g/mol | [2][6] |

| Boiling Point | 46-47 °C (115-117 °F) | [4][6] |

| Flash Point | < -18 °C (< 0 °F) | [1][7] |

| Flammability Limits | 2.6% - 11.1% by volume in air | [1][2] |

| Vapor Density | 2.7 (Air = 1) | [3][7][13] |

| Specific Gravity | 0.892 g/mL at 25°C | [1][4] |

| Solubility in Water | Slightly soluble (2.7 g/L at 20°C) | [1][4] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary directive for handling this compound is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][10][14] The fume hood provides critical protection by capturing and exhausting flammable and harmful vapors. All equipment used for handling and transferring the solvent must be properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[6][7][14] Use of explosion-proof electrical equipment is mandatory in areas where this compound is handled or stored.[6]

Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against dermal and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14][15] A face shield should be worn in situations where splashing is a possibility.[2][6]

-

Hand Protection: Chemically resistant gloves are essential. Fluorinated rubber gloves with a minimum thickness of 0.7 mm have shown a breakthrough time of 480 minutes and are recommended for full contact.[6] Always inspect gloves for integrity before use.[5]

-

Skin and Body Protection: A lab coat or chemically resistant apron should be worn to protect against splashes.[14] In scenarios with a higher risk of significant exposure, impervious clothing is necessary.[5]

-

Respiratory Protection: If engineering controls do not maintain exposure below occupational limits, or during emergency situations, respiratory protection is required.[6][14] A full-face respirator with an appropriate organic vapor cartridge (type AXBEK or equivalent) is recommended.[6][10] All personnel requiring respiratory protection must be enrolled in a respiratory protection program that includes fit testing.[14][16]

Safe Handling and Storage Protocols: Preventing Incidents at the Source

Adherence to strict handling and storage protocols is paramount to preventing accidents.

Handling:

-

Avoid contact with skin and eyes and inhalation of vapors.[6]

-

Ground and bond all containers and receiving equipment during transfers to dissipate static electricity.[6][7][14]

Storage:

-

Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][7]

-

A designated flammables storage cabinet is the appropriate location for storing containers.[16]

-

Containers must be kept tightly sealed and upright to prevent leakage.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[1][3][5][8][14]

Emergency Procedures: A Blueprint for Rapid and Effective Response

Even with meticulous planning, the potential for spills and other emergencies exists. A well-defined and practiced emergency response plan is crucial.

Spill Response: The approach to cleaning a this compound spill depends on its scale.

-

Minor Spills (<1 Liter, contained within a fume hood):

-

Ensure the fume hood is operational.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[14][17] Do not use combustible materials like paper towels.[17]

-

Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1][18]

-

Clean the spill area with soap and water.[18]

-

-

Major Spills (>1 Liter, or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Remove all ignition sources.

-

If safe to do so, increase ventilation to the area.

-

Contact the institution's emergency response team or local fire department. Do not attempt to clean up a major spill without specialized training and equipment.

-

Fire Response:

-

In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][3] Do not use a solid stream of water as it may spread the fire.[3]

-

For larger fires, or if the fire involves containers of this compound, evacuate the area and call the fire department immediately.[1] Firefighters should wear self-contained breathing apparatus.[5][6] Use water spray to cool unopened containers and prevent pressure buildup.[6]

First Aid:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][14]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Compliant Disposal of this compound Waste: Environmental Stewardship

This compound is classified as a halogenated organic solvent, and its disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant legal repercussions.

Waste Collection and Labeling:

-

Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled hazardous waste container.[16][19]

-

The container must be compatible with the chemical and have a secure, tight-fitting lid.[16][19]

-

Label the container with the words "Hazardous Waste" and the full chemical name, "this compound."[19][20] Do not use abbreviations.[19]

-

Keep halogenated solvent waste separate from non-halogenated waste streams to avoid unnecessary disposal costs and complications.[19][21]

Disposal Pathway:

-

Never dispose of this compound down the drain or allow it to evaporate in a fume hood as a means of disposal.[16][21]

-

Arrange for the disposal of this compound waste through a licensed professional waste disposal company.[6][9][22]

-

The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting hydrogen chloride gas.[5][6][9]

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety and handling checkpoints.

Caption: Lifecycle of this compound in the Laboratory.

Spill Response Decision Matrix

This flowchart outlines the critical decision-making process in the event of a this compound spill.

Caption: Decision matrix for this compound spills.

By implementing these comprehensive safety protocols, laboratories can effectively mitigate the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment.

References

-

This compound | C3H7Cl | CID 10899 - PubChem - NIH. Retrieved from [Link]

-

Material Safety Data Sheet - this compound, 99% - Cole-Parmer. Retrieved from [Link]

-

This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

This compound | CAS#:540-54-5 | Chemsrc. (2025-08-21). Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. Retrieved from [Link]

-

Gas detectors and respiratory protection equipments C3H7Cl (this compound), CAS number 540-54-5 - GazFinder. Retrieved from [Link]

-

This compound - Hazardous Agents - Haz-Map. Retrieved from [Link]

-

A Study on Subchronic Inhalation Toxicity of this compound - PMC - PubMed Central. Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

-

Halogenated Solvents. Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2014-11-20). Retrieved from [Link]

-

This compound, 99% MSDS# 71661 Section 1 - Chemical Product and Company Identification - Harper College. Retrieved from [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide - CUNY. Retrieved from [Link]

-

8.1 Organic solvent waste - Kemicentrum. (2025-01-13). Retrieved from [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. Retrieved from [Link]

-

CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Retrieved from [Link]

Sources

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C3H7Cl | CID 10899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(540-54-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Gas detectors and respiratory protection equipments C3H7Cl (this compound), CAS number 540-54-5 [en.gazfinder.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. A Study on Subchronic Inhalation Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CAS#:540-54-5 | Chemsrc [chemsrc.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. jk-sci.com [jk-sci.com]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]

- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 22. benchchem.com [benchchem.com]

Thermodynamic properties of 1-Chloropropane for scientific studies

An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloropropane

Introduction: Beyond the Formula

This compound (C₃H₇Cl), also known as n-propyl chloride, is a colorless, volatile liquid that serves as a foundational building block in numerous scientific endeavors.[1][2] While its primary role is as a chemical intermediate and alkylating agent in the synthesis of pharmaceuticals, herbicides, and surfactants, its utility in research and development is profoundly dictated by its thermodynamic properties.[1][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a prerequisite for predictable reaction design, process optimization, safety assurance, and ultimately, successful innovation.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of this compound's thermodynamic character. We will explore not just the "what" but the "why"—linking molecular structure to macroscopic behavior and experimental design to reliable data acquisition. This document is structured to serve as a practical and authoritative resource for laboratory applications.

Core Thermodynamic Properties: The Data and Its Significance

The behavior of this compound in any given system is governed by a set of fundamental thermodynamic parameters. These values are critical for everything from calculating reaction spontaneity to designing safe storage protocols.

Vapor Pressure: A Measure of Volatility

Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase at a specific temperature. It is a direct indicator of a substance's volatility. For this compound, its relatively high vapor pressure underscores its tendency to evaporate readily, a critical consideration for handling and storage to prevent fugitive emissions and the formation of flammable vapor-air mixtures.[5][6][7]

Enthalpy of Vaporization (ΔHvap): Quantifying Intermolecular Forces

The enthalpy of vaporization is the energy required to convert one mole of a liquid into a gas at its boiling point.[8] This value is a powerful proxy for the strength of intermolecular forces within the liquid. For this compound, ΔHvap reflects the energy needed to overcome dipole-dipole interactions (due to the polar C-Cl bond) and London dispersion forces. It is an indispensable parameter for calculating the energy demands of distillation and evaporation processes.

Heat Capacity (Cp): Gauging Thermal Response

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This property is bifurcated into values for the liquid and gaseous states and is essential for thermal management. In a laboratory or pilot plant setting, Cp values are used to calculate the energy needed to heat or cool the solvent, design effective heat exchangers, and perform thermal safety assessments for exothermic or endothermic reactions.

Standard Enthalpy of Formation (ΔfH°): The Foundation of Reaction Energetics

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This is one of the most important values in thermochemistry, as it allows for the calculation of the enthalpy change (heat of reaction) for any chemical transformation involving this compound using Hess's Law.

Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°): Predicting Spontaneity

Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy, in conjunction with the enthalpy of formation, is used to calculate the Gibbs free energy of formation (ΔfG°).[9] ΔfG° is the ultimate arbiter of thermodynamic feasibility; a negative value for a reaction's Gibbs free energy change (ΔrG°) indicates that the process is spontaneous under standard conditions.

Summary of Key Thermodynamic Data

The following table summarizes the critical thermodynamic properties of this compound, with values standardized for clear comparison.

| Property | State | Value | Units |

| Vapor Pressure | Liquid | 345.0 @ 25°C[6] | mmHg |

| Liquid | 479.9 @ 25°C | mbar | |

| Enthalpy of Vaporization (ΔHvap) | Liquid | 28.37 @ 25°C[10] | kJ/mol |

| Liquid | 27.18 @ Boiling Point[11] | kJ/mol | |

| Heat Capacity (Cp) | Liquid | 132.2 @ 25°C[11] | J/(mol·K) |

| Gas | 85.30 @ 25°C[12] | J/(mol·K) | |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -160.6[11] | kJ/mol |

| Gas | -131.90 @ 25°C[11][12] | kJ/mol | |

| Standard Molar Entropy (S°) | Gas | 319.1 @ 25°C[11] | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔfG°) | Gas | -50.7[11] | kJ/mol |

From Molecular Structure to Macroscopic Properties

The thermodynamic values listed above are not arbitrary numbers; they are direct consequences of this compound's molecular architecture. The electronegativity difference between carbon and chlorine creates a polar C-Cl bond, inducing a significant molecular dipole moment (~2.05 D).[10][13] This polarity governs the dominant intermolecular forces (dipole-dipole and London dispersion forces), which in turn dictate properties like boiling point and enthalpy of vaporization.

Furthermore, rotation around the C1-C2 bond leads to different conformational isomers, primarily the anti and gauche forms.[3][14] The gauche conformer, where the methyl group and chlorine atom are closer, is slightly more stable in some environments.[3] The equilibrium between these conformers can subtly influence the bulk thermodynamic properties of the fluid. Understanding this relationship is key to building accurate predictive models for its behavior in complex mixtures or under varying conditions.

Caption: Relationship between molecular features and thermodynamic properties.

Experimental Determination: A Self-Validating Protocol